3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde is a heterocyclic compound that features a fused pyrrole and oxazine ring system. This compound is of significant interest due to its potential biological activities and its presence in various natural products. The unique structure of this compound makes it a valuable target for synthetic chemists and researchers in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde involves the oxa-Pictet–Spengler reaction. This reaction entails the formation of carbon–carbon and carbon–oxygen bonds between a substituted 2-(1H-pyrrol-1-yl)ethanol and an aldehyde or ketone. p-Toluenesulfonic acid (pTSA) is often used as a catalyst to promote this reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the oxa-Pictet–Spengler reaction provides a scalable route for its synthesis. The reaction conditions can be optimized for large-scale production by adjusting the concentration of reactants and the catalyst used .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antioxidant and antitumor properties.
Medicine: It has potential therapeutic applications in treating central nervous system disorders, prostatitis, and diabetic nephropathy.
Industry: The compound is used in the development of pharmaceuticals and other bioactive molecules.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit the production of reactive oxygen species (ROS) in high-glucose-stimulated mesangial cells, which is beneficial in managing oxidative stress-related conditions. Additionally, it may interact with various enzymes and receptors involved in cellular signaling pathways .
Comparison with Similar Compounds
Pyrrolo[2,1-c][1,4]oxazine derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring system and exhibit diverse biological activities, including antimicrobial and antitumor properties.
Uniqueness: 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde is unique due to its specific ring fusion and the presence of an aldehyde functional group. This structural feature contributes to its distinct chemical reactivity and biological activity profile .
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c10-5-7-1-2-8-6-11-4-3-9(7)8/h1-2,5H,3-4,6H2 |
InChI Key |
XSUWHYKBEADHKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=CC=C(N21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.